2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
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Description
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMBI-C and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Cytotoxicity : Some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including compounds related to 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, were synthesized. These compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez & Osman, 2014).
Biological Activities
- Antimicrobial and Anticancer Properties : A study on novel synthesis and biological activity of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles, which are structurally related, showed antimicrobial activity (Badne, Swamy, Bhosale & Kuberkar, 2011).
Chemical Properties and Synthesis
- Synthesis of Novel Derivatives : A study focused on the synthesis of novel indole-benzimidazole derivatives, which are structurally related to 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (Wang, Liu, Xu, Jiang & Kang, 2016).
- Synthesis of Arylazothiazole Disperse Dyes : Research on the synthesis of novel aryl monoazo organic compounds, including 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide and related compounds, was undertaken, with these compounds exhibiting high efficiency in in vitro screening of antioxidant and antitumor activities (Khalifa, Abdel‐Hafez, Gobouri & Kobeasy, 2015).
Advanced Applications
- Anticancer Activity : A study on the synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles, which are structurally related, demonstrated significant cytotoxicity against multiple cancer cell lines (Kumar, Kumar, Chang & Shah, 2010).
- Novel Synthesis for Tropical Diseases : Isoxazoline indolizine amide compounds, potentially relevant to tropical diseases, were synthesized for application in this area (Zhang, Plattner, Zhou, Xu, Cao & Wu, 2014).
properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-8-17(14-16(15)2)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-18-9-11-19(31-3)12-10-18/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHRXDKRBRIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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